molecular formula C6H6F3N3O2 B11813590 1-ethyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole

1-ethyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole

Katalognummer: B11813590
Molekulargewicht: 209.13 g/mol
InChI-Schlüssel: PYWUTUNKHLBVMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole is a chemical compound characterized by its unique structure, which includes an ethyl group, a nitro group, and a trifluoromethyl group attached to a pyrazole ring

Vorbereitungsmethoden

The synthesis of 1-ethyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

    Nitration: Introduction of the nitro group into the pyrazole ring.

    Alkylation: Addition of the ethyl group to the nitrogen atom of the pyrazole ring.

    Trifluoromethylation: Incorporation of the trifluoromethyl group into the pyrazole ring.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to control the process.

Analyse Chemischer Reaktionen

1-Ethyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-ethyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group, for example, can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can affect various biological processes, making the compound a subject of interest in pharmacological research.

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole can be compared with similar compounds such as:

    5-Nitro-3-(trifluoromethyl)pyridin-2-ol: Shares the trifluoromethyl and nitro groups but differs in the core structure.

    1-Methyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties.

Eigenschaften

Molekularformel

C6H6F3N3O2

Molekulargewicht

209.13 g/mol

IUPAC-Name

1-ethyl-5-nitro-3-(trifluoromethyl)pyrazole

InChI

InChI=1S/C6H6F3N3O2/c1-2-11-5(12(13)14)3-4(10-11)6(7,8)9/h3H,2H2,1H3

InChI-Schlüssel

PYWUTUNKHLBVMS-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=CC(=N1)C(F)(F)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.